
4-Methylamino antipyrine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylamino antipyrine-d3 (hydrochloride) is a deuterium-labeled derivative of 4-Methylamino antipyrine (hydrochloride). It is an active metabolite of Metamizole, a pyrazolone non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes . This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino antipyrine-d3 (hydrochloride) involves the deuteration of 4-Methylamino antipyrine (hydrochloride). Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterium-labeled compound . The specific reaction conditions and synthetic routes are proprietary and typically involve specialized techniques to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Methylamino antipyrine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylamino antipyrine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
4-Methylamino antipyrine-d3 (hydrochloride) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methylamino antipyrine-d3 (hydrochloride) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1, COX-2, and COX-3, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .
Comparación Con Compuestos Similares
4-Methylamino antipyrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
4-Methylamino antipyrine (hydrochloride): The non-deuterated version with similar pharmacological properties.
Metamizole: The parent compound, a non-opioid analgesic and antipyretic.
4-Amino antipyrine: Another metabolite of Metamizole with similar applications.
These compounds share similar mechanisms of action but differ in their isotopic composition and specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
256.74 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H/i2D3; |
Clave InChI |
NNONRTWOIVTAHL-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C.Cl |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


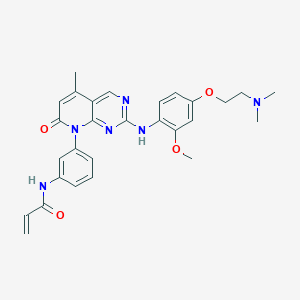
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

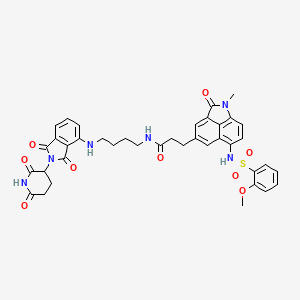
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)


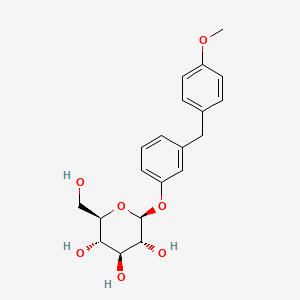
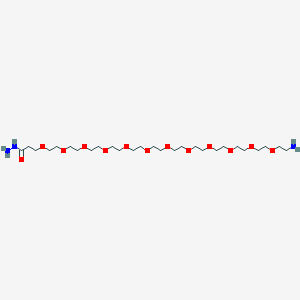
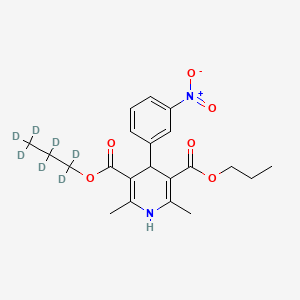
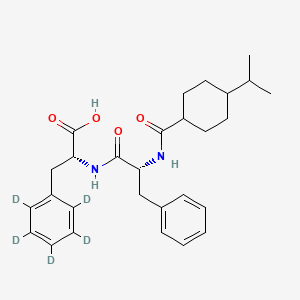

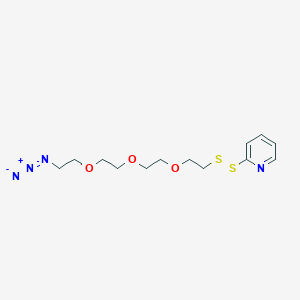
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
